Ethyl 2-oxo-2-phenothiazin-10-ylacetate
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Overview
Description
Ethyl 2-oxo-2-phenothiazin-10-ylacetate is a chemical compound with the molecular formula C16H13NO3S and a molecular weight of 299.3443 g/mol . This compound belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are widely used in perfumes and flavoring agents .
Preparation Methods
The synthesis of Ethyl 2-oxo-2-phenothiazin-10-ylacetate typically involves the esterification of phenothiazine derivatives with ethyl oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-2-phenothiazin-10-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-phenothiazin-10-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-phenothiazin-10-ylacetate involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to inhibit calmodulin and protein kinase C, which play crucial roles in cell signaling and proliferation . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Ethyl 2-oxo-2-phenothiazin-10-ylacetate can be compared with other phenothiazine derivatives such as:
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: This compound also exhibits anticancer and antioxidant activities.
Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime:
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-phenothiazin-10-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-20-16(19)15(18)17-11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBZXNFGICHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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